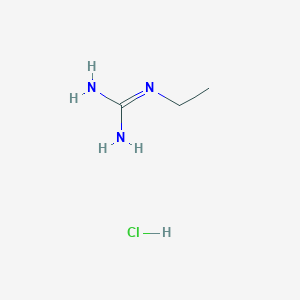

N-ethylguanidine hydrochloride

Description

Overview of Guanidine (B92328) Compounds in Biological and Chemical Systems

Guanidine and its derivatives are a pivotal class of compounds with extensive applications in chemistry and significant roles in biological processes. nih.govontosight.ai Their unique chemical and physicochemical properties are central to their function in areas ranging from organocatalysis to medicinal chemistry. sci-hub.se

Guanidine-containing molecules are widespread in natural systems, where they are involved in specific non-covalent binding events and catalytic processes. sci-hub.se The guanidinium (B1211019) group is a key functional component of the amino acid arginine, which plays a crucial role in protein structure and function. researchgate.net Enzymes often utilize the guanidinium side chain of arginine for substrate binding and catalysis. researchgate.net Beyond arginine, various guanidino compounds, such as creatine, guanidinoacetic acid, and methylguanidine, are present in biological systems like the mammalian brain and are involved in metabolic pathways. researchgate.net The biological activities of natural and synthetic guanidine derivatives have made them a focus of drug discovery, with applications as potential anti-inflammatory, anti-diabetic, and chemotherapeutic agents. nih.govsci-hub.se

The guanidinium cation is exceptionally stable due to resonance. wikipedia.orgpearson.com The positive charge is delocalized over the central carbon atom and all three nitrogen atoms, a phenomenon sometimes referred to as Y-aromaticity. sci-hub.seresearchgate.net This resonance stabilization is responsible for the high basicity of guanidine, which has a pKₐH of 13.6, making it a very strong base in aqueous solutions. wikipedia.orgscripps.edu At physiological pH, guanidine exists almost exclusively in its protonated form, the guanidinium ion. wikipedia.org The planar and symmetric structure of the guanidinium ion, with its delocalized charge, facilitates strong interactions, such as bidentate hydrogen bonds with oxoanions like carboxylates and phosphates, a key interaction in many biological recognition processes. sci-hub.seraineslab.com

Due to their high Brønsted basicity, guanidine derivatives are often classified as organic superbases. scripps.eduineosopen.org Substituted guanidines, particularly those that are sterically hindered, are valuable as strong, non-nucleophilic bases in organic synthesis. ineosopen.orgresearchgate.net They offer advantages such as high solubility in organic solvents and efficiency in various chemical reactions, including the Michael addition, aldol (B89426) condensation, and silylation of alcohols. ineosopen.orgresearchgate.net Furthermore, the guanidine moiety can act as a ligand in coordination chemistry, forming complexes with metal ions. researchgate.netresearchgate.net These complexes have applications in catalysis and materials science. researchgate.netresearchgate.net

Specific Context of N-Ethylguanidine Hydrochloride within Guanidine Research

This compound is studied within the extensive field of guanidine research, where its specific structure provides distinct properties compared to other analogs and salts.

Several structural analogs of this compound are utilized in research, each with its own set of applications.

N-Ethylguanidine Sulfate : This salt of ethylguanidine is used in chemical synthesis and thermal analysis studies. fishersci.dkcymitquimica.com For instance, it serves as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines. fishersci.dk It is described as an intermediate for producing pharmaceuticals and agrochemicals. alzchem.com

Aminoguanidine (B1677879) : Often referred to as pimagedine, aminoguanidine is widely studied for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. ontosight.airesearchgate.netresearchgate.net It also acts as an inhibitor of certain enzymes, such as semicarbazide-sensitive amine oxidase and nitric oxide synthase. researchgate.netmdpi.com Its applications range from being a tool in cell culture to prevent cytotoxicity to its investigation as a potential therapeutic agent for various diseases. ontosight.aimdpi.com

Methylguanidine : This derivative is a uremic toxin that accumulates in patients with renal failure. ontosight.aihmdb.ca It is studied as a biomarker for kidney disease and for its biological effects, which include the inhibition of inducible nitric oxide synthase (iNOS) activity and TNF-α release, suggesting it has anti-inflammatory properties. ontosight.aihmdb.catandfonline.com It can be used in the synthesis of other molecules, such as biaryl derivatives that act as BACE1 inhibitors. sigmaaldrich.com

The specific properties of this compound, as compared to other guanidine salts, dictate its use in particular research contexts. While guanidine hydrochloride itself is widely known as a protein denaturant, the introduction of an ethyl group in this compound modifies its chemical properties and interactions. wikipedia.org

In a study investigating the reactivation of a human cytosolic aminopeptidase (B13392206) P mutant (R535A), different guanidine derivatives were tested for their ability to rescue enzyme activity. The results showed a clear hierarchy of effectiveness: guanidine hydrochloride was the most potent, followed by methylguanidine, aminoguanidine, and finally N-ethylguanidine, which showed the least activity restoration (86%, 31%, 16%, and 10%, respectively). plos.org This demonstrates that the substitution on the guanidine core significantly impacts its ability to functionally replace the guanidinium group of an arginine residue in a specific biological context.

Similarly, in research on yeast septin assembly, this compound was used alongside guanidine hydrochloride and aminoguanidine to probe the chemical requirements for rescuing a temperature-sensitive phenotype. nih.govelifesciences.org The differential effects of these derivatives help researchers understand the specific molecular interactions at play. nih.gov Therefore, this compound serves as a valuable control and comparative compound in studies where the size and nature of the substituent on the guanidinium core are critical variables.

Compound Information

| Compound Name |

| This compound |

| N-Ethylguanidine sulfate |

| Aminoguanidine |

| Methylguanidine |

| Guanidine |

| Arginine |

| Creatine |

| Guanidinoacetic acid |

| 3-Ethyl-6-methyl-isocytosine |

| Guanidine hydrochloride |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-ethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGVBVZXJOLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941024 | |

| Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-54-9 | |

| Record name | Guanidine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19341-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Applications and Mechanistic Investigations of N Ethylguanidine Hydrochloride

N-Ethylguanidine Hydrochloride in Catalytic Processes

While direct and extensive research on the catalytic applications of this compound is not widespread, its structural analogue, guanidine (B92328) hydrochloride, has been effectively utilized as a co-catalyst. The findings from studies on guanidine hydrochloride offer significant insights into the potential catalytic behavior of this compound due to the shared guanidinium (B1211019) functional group, which is central to the catalytic activity.

Investigation as a Co-catalyst in CO2 Cycloaddition Reactions

This compound's close relative, guanidine hydrochloride (GndCl), has been identified as a potent co-catalyst in the cycloaddition of carbon dioxide (CO₂) to epoxides, a chemical transformation that yields valuable cyclic carbonates. This reaction is of considerable interest as it represents a method for chemical fixation of CO₂, a significant greenhouse gas. In these studies, guanidine hydrochloride is typically not used in isolation but as part of a binary catalytic system. When used alone, guanidine hydrochloride shows minimal activity in converting propylene (B89431) oxide (PO) to propylene carbonate (PC). mdpi.com However, its efficacy is dramatically enhanced in the presence of a co-catalyst. For instance, at elevated temperatures and pressures (130 °C and 3.0 MPa CO₂), guanidine hydrochloride alone can achieve a 27% yield of propylene carbonate, indicating its inherent, though limited, bifunctional catalytic role in this reaction. mdpi.com

Synergistic Catalysis with Metal Halides (e.g., ZnI₂)

The true catalytic potential of guanidinium salts like this compound is unlocked through synergistic catalysis, particularly with metal halides. The combination of guanidine hydrochloride with zinc iodide (ZnI₂) has proven to be a highly efficient, heterogeneous catalytic system for the solvent-free synthesis of cyclic carbonates from CO₂ and epoxides under relatively mild conditions. plos.org This synergistic effect is significant; while each component alone shows little to no activity, their combination leads to a remarkable increase in catalytic performance. mdpi.com

The efficiency of the guanidine hydrochloride/ZnI₂ system is highlighted by the high yield (94%) and selectivity (≥99%) for propylene carbonate achieved at 100 °C and 1.0 MPa of CO₂ pressure in just 1.5 hours. The molar ratio of guanidine hydrochloride to ZnI₂ is a critical parameter, with a 5:1 ratio being identified as optimal for this transformation. The catalytic system also demonstrates versatility, effectively catalyzing the cycloaddition of CO₂ to various other epoxides. mdpi.com While the ZnI₂ component is recyclable, a slight decrease in activity is observed upon reuse due to the loss of the guanidine hydrochloride co-catalyst. This activity can be restored by the addition of fresh guanidine hydrochloride, underscoring the crucial role of the guanidinium component in the catalytic cycle.

Proposed Reaction Mechanisms in Catalytic Cycles

The synergistic catalytic activity of the guanidine hydrochloride/ZnI₂ system is attributed to a dual-activation mechanism where both catalysts play distinct and cooperative roles. A plausible mechanism suggests that the guanidine hydrochloride acts as a Lewis base to activate the CO₂ molecule, forming a zwitterionic adduct. Concurrently, the epoxide is activated through two pathways. Firstly, a hydrogen bond forms between the hydrogen atom of the guanidinium cation and the oxygen atom of the epoxide. Secondly, the zinc atom from ZnI₂ coordinates with the oxygen of the epoxide, forming a Zn-epoxide adduct, which further facilitates the ring-opening of the epoxide. This concerted activation of both the CO₂ and the epoxide by the two catalytic species is the cornerstone of the system's high efficiency.

Broader Role of Guanidine-Type Compounds in Catalysis

The catalytic utility of this compound can be further understood by examining the broader roles of guanidine and its derivatives in the field of catalysis.

Guanidines as Strong Brønsted Bases in Organic Transformations

Guanidines are recognized as some of the strongest neutral organic bases, a property that makes them effective catalysts for a variety of organic transformations. prepchem.comcalpaclab.com Their strong basicity arises from the delocalization of the positive charge in the corresponding guanidinium cation that is formed upon protonation. This stability encourages the deprotonation of even weakly acidic substrates. ontosight.ai As Brønsted base catalysts, guanidines can activate substrates through proton transfer, initiating subsequent chemical reactions. prepchem.com They have been successfully employed in reactions such as Michael additions, Mannich reactions, aldol (B89426) reactions, and ring-opening polymerizations. mdpi.com Chiral guanidines have also been developed as powerful organocatalysts for enantioselective synthesis, leveraging their ability to form chiral ion pairs after deprotonating a pro-nucleophile. calpaclab.comontosight.ai

Guanidine and Guanidinate Metal Complexes in Chemical Synthesis

Beyond their role as organocatalysts, guanidines are also versatile ligands in coordination and organometallic chemistry. nih.gov The deprotonated form, known as a guanidinate, can coordinate to a wide range of metal centers. nih.gov These guanidinate ligands can be monoanionic or dianionic and exhibit various coordination modes, with the chelating k²-N,N' mode being the most common. nih.govchemicalbook.com The steric and electronic properties of the guanidinate ligand can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the properties of the resulting metal complex. nih.gov

Guanidinate metal complexes have found applications in catalysis and materials science. nih.gov For instance, ruthenium-guanidinato complexes have been shown to catalyze allylic alcohol isomerization. nih.gov Furthermore, complexes of transition metals like titanium, zirconium, and tantalum with guanidinate ligands have been synthesized and characterized, with some showing potential for use in various organic transformations. chemicalbook.combiorxiv.org The ability of guanidinate ligands to stabilize metals in various oxidation states makes them attractive for the development of novel catalysts. biorxiv.org

Nucleophilic and Electrophilic Roles of the Guanidine Moiety in Catalysis

The guanidine group, a central feature of this compound, possesses a unique electronic structure that allows it to function dually in catalytic processes. Depending on the reaction environment and whether it is in its neutral or protonated state, the guanidine moiety can act as a potent nucleophile or facilitate electrophilic activation. This versatility has rendered guanidine derivatives, including this compound, valuable tools in organocatalysis.

The neutral form of guanidine is characterized by a highly basic and nucleophilic imine nitrogen. rsc.orgbath.ac.ukrsc.org This high nucleophilicity stems from the electron-rich nature of the CN₃ moiety. ineosopen.org Conversely, upon protonation, the resulting guanidinium cation becomes an effective electrophilic activator. nih.gov This cationic form can engage in various non-covalent interactions, primarily hydrogen bonding, to stabilize anionic intermediates or activate electrophilic substrates. mdpi.comacs.org

Nucleophilic Roles of the Guanidine Moiety

While often recognized for their strong basicity, guanidines have been increasingly identified as efficient nucleophilic catalysts. rsc.orgbath.ac.ukrsc.org The combination of high basicity and strong nucleophilicity makes them superior to many traditional catalysts in a variety of organic transformations. researchgate.net The catalytic cycle typically involves the nucleophilic attack of the guanidine's imine nitrogen on an electrophilic substrate, forming a reactive, covalently-bound intermediate. This intermediate then reacts with a second substrate, leading to product formation and regeneration of the catalyst.

Guanidine-based catalysts have proven effective in a wide array of reactions, demonstrating their broad applicability. rsc.orgbath.ac.uk

Table 1: Reactions Catalyzed by Nucleophilic Guanidines

| Reaction Type | Description |

|---|---|

| Acyl Transfer | Guanidines catalyze the transfer of acyl groups, a common application for nucleophilic catalysts. rsc.orgbath.ac.uk |

| Aldol Reactions | They are effective in promoting the formation of carbon-carbon bonds through aldol-type mechanisms. rsc.orgbath.ac.uk |

| Morita–Baylis–Hillman Reactions | The reaction between an aldehyde and an activated alkene is successfully catalyzed by guanidines. rsc.org |

| Conjugate Additions | Guanidines facilitate the Michael addition of nucleophiles to α,β-unsaturated compounds. rsc.orgbath.ac.ukineosopen.org |

| Carbonylations | They have been shown to be effective in carbonylation reactions. rsc.orgbath.ac.uk |

| Methylations, Silylations, and Brominations | These catalysts have also been applied to various substitution reactions. rsc.orgbath.ac.uk |

This table summarizes reactions where guanidine derivatives act as nucleophilic catalysts as documented in the literature. rsc.orgbath.ac.ukineosopen.org

Electrophilic Roles of the Guanidinium Moiety

In the presence of an acid or a protic source, N-ethylguanidine is protonated to form the N-ethylguanidinium cation. This cation is an excellent hydrogen-bond donor and can play several roles as an electrophilic catalyst. nih.govresearchgate.net The positively charged guanidinium group can stabilize anionic intermediates or transition states through electrostatic interactions and hydrogen bonding. acs.org

This electrophilic activation can occur in several ways:

Monofunctional Activation: The guanidinium ion can activate an electrophile by forming a hydrogen bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. nih.govacs.org

Bifunctional Activation: The guanidinium ion can simultaneously activate both a nucleophile and an electrophile through a network of hydrogen bonds. nih.govmdpi.com This dual activation is a key feature in many guanidinium-catalyzed reactions.

Lewis Acid Activation: It has been suggested that the central carbon atom of the guanidinium cation can exhibit electrophilic character, allowing it to act as a Lewis acid catalyst in certain contexts. mdpi.com

A notable example of this dual activation is the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂), where guanidine hydrochloride was used in conjunction with a co-catalyst like zinc iodide (ZnI₂). mdpi.comresearchgate.net In this system, the guanidinium moiety is proposed to play a dual role by activating both the CO₂ and the epoxide simultaneously. mdpi.comresearchgate.net

Table 2: Mechanistic Roles of Guanidine Hydrochloride in CO₂ Cycloaddition

| Reactant | Activation Mechanism by Guanidine Hydrochloride | Finding |

|---|---|---|

| Epoxide | The N-H groups of the guanidinium cation form hydrogen bonds with the oxygen atom of the epoxide, facilitating its ring-opening. mdpi.com | This activation enhances the epoxide's susceptibility to nucleophilic attack. |

| **Carbon Dioxide (CO₂) ** | The amino groups of the guanidine moiety can act as nucleophiles to activate the CO₂ molecule. mdpi.com | This interaction makes the CO₂ more reactive towards the ring-opened epoxide. |

This table outlines the proposed synergistic catalytic roles of guanidine hydrochloride in the synthesis of cyclic carbonates, based on published research findings. mdpi.com

The ability of the guanidinium group to organize and activate substrates through well-defined hydrogen bonds is reminiscent of active sites in enzymes, where arginine residues often play a crucial role in substrate binding and catalysis. acs.orgat.ua This biomimetic aspect is a significant driver of research into chiral guanidinium salts for asymmetric catalysis. acs.orgresearchgate.netresearchgate.net

Biochemical and Biological Research Involving N Ethylguanidine Hydrochloride

Effects on Protein Structure and Function

Influence on Protein Denaturation and Refolding Mechanisms

Guanidinium-based compounds, most notably guanidine (B92328) hydrochloride (GdnHCl), are widely utilized as potent chaotropic agents in biochemistry for the denaturation of proteins. qinmuchem.combritannica.com The mechanism of denaturation involves the disruption of the non-covalent interactions that stabilize the native three-dimensional structure of a protein. britannica.com Guanidine hydrochloride achieves this by breaking hydrogen bonds and interfering with electrostatic interactions, which leads to the unfolding of the protein from its compact, functional state into a disordered polypeptide chain. qinmuchem.combritannica.com This process is generally reversible, and the removal of the denaturant can allow the protein to refold into its native conformation, a critical step in purifying proteins from insoluble inclusion bodies. qinmuchem.comnih.govresearchgate.net

While N-ethylguanidine hydrochloride is a derivative of guanidine hydrochloride, its specific use and efficacy as a primary denaturant are less documented in comparison to its parent compound. The presence of an ethyl group introduces a degree of hydrophobicity. nih.gov This alteration in chemical property can influence its interaction with protein structures. In studies comparing the effects of various guanidinium (B1211019) derivatives, the addition of alkyl groups has been shown to modify their impact on protein stability and binding affinity. nih.gov For instance, in studies of T4 lysozyme, ethylguanidinium showed increased protein stability and ligand affinity compared to guanidinium, which was attributed to the increased hydrophobicity. nih.gov

At sub-denaturing concentrations, some guanidine derivatives can paradoxically stabilize certain protein conformations. nih.govnih.gov Low concentrations of GdnHCl, for example, have been observed to refold acid-unfolded proteins into a "molten globule" state—a compact, denatured state with significant secondary structure but a disordered tertiary structure. nih.gov The influence of the ethyl group in this compound on these nuanced effects on protein folding and stability is an area that warrants further specific investigation. While it is expected to function as a denaturant, its efficiency and the precise nature of its interaction with the polypeptide chain may differ from GdnHCl due to the altered balance of chaotropic and hydrophobic properties. nih.gov

Interactions with Septin Protein Assembly Pathwaysnih.govnih.govelifesciences.org

This compound, a derivative of guanidine hydrochloride, has been implicated in the modulation of septin protein assembly, particularly in the context of budding yeast, Saccharomyces cerevisiae. nih.govbiorxiv.org Septins are a family of GTP-binding proteins that are crucial components of the cytoskeleton, forming hetero-oligomeric complexes that assemble into higher-order structures like filaments, rings, and gauzes. nih.govnih.govelifesciences.orgfrontiersin.org In yeast, septins are essential for cytokinesis and cell morphogenesis. frontiersin.org The typical septin complex in S. cerevisiae is a hetero-octamer composed of the proteins Cdc3, Cdc10, Cdc11, Cdc12, and Shs1. nih.govnih.govelifesciences.org The assembly of these complexes is a highly regulated process, and mutations in septin genes can lead to defects in cell division. nih.govresearchgate.net

Rescue of Septin Function in cdc10 Mutantsnih.govnih.govelifesciences.org

Research has demonstrated that guanidine hydrochloride and its derivatives, including this compound, can rescue the temperature-sensitive growth defects of cdc10 mutants in yeast. nih.govbiorxiv.org The Cdc10 protein is a central subunit in the canonical septin hetero-octamer. nih.govnih.govelifesciences.org Mutations in CDC10, such as cdc10(D182N), disrupt the proper assembly of septin complexes at restrictive temperatures, leading to cell cycle arrest. nih.govresearchgate.net

The rescue effect of guanidinium compounds is not due to a general chaperone-like activity or inhibition of heat shock proteins like Hsp104. nih.gov Instead, it appears to be a more specific interaction with the septin assembly pathway. nih.gov Studies have shown that while guanidine hydrochloride provides robust rescue, this compound offers a partial but detectable rescue of the temperature-sensitive phenotype of cdc10 mutants. nih.govbiorxiv.org This suggests that the size and structure of the guanidinium derivative influence its efficacy in this biological context. biorxiv.org

The mechanism of this rescue involves the promotion of an alternative assembly pathway that bypasses the need for a functional Cdc10 protein. nih.govnih.govelifesciences.org In the presence of these compounds, yeast cells can assemble functional septin structures, allowing them to overcome the genetic defect and proliferate at higher temperatures. nih.govresearchgate.net

Promotion of Non-native Hexamers in Yeastnih.govnih.govelifesciences.org

The rescue of cdc10 mutants by guanidinium compounds is achieved through the formation of non-native septin hexamers. nih.govnih.govelifesciences.org In wild-type yeast cells, the septin subunits assemble into a hetero-octamer with the arrangement Cdc11/Shs1–Cdc12–Cdc3–Cdc10–Cdc10–Cdc3–Cdc12–Cdc11/Shs1. nih.govnih.govelifesciences.org In the absence of a functional Cdc10, and in the presence of guanidine hydrochloride or its derivatives, a different complex is formed: a Cdc10-less hexamer with the structure Cdc11/Shs1–Cdc12–Cdc3–Cdc3–Cdc12–Cdc11/Shs1. nih.govnih.govelifesciences.org

This non-native hexamer is capable of assembling into higher-order septin structures, such as filaments and rings, that are sufficient for cell division. nih.gov The formation of this hexamer relies on the ability of the Cdc3 subunit to form a homodimer, which effectively replaces the Cdc10-Cdc10 homodimer found in the center of the native octamer. nih.gov this compound, although less effective than the parent compound, contributes to the formation of these functional, albeit non-native, septin structures. nih.govbiorxiv.org

Molecular Details of Guanidinium Binding to Septin Proteinsnih.govnih.govelifesciences.org

The molecular basis for the action of guanidinium compounds on septin assembly lies in their ability to mimic a key amino acid residue. nih.govnih.gov In many fungal species, the Cdc3 septin subunit possesses GTPase activity and contains an arginine residue that is critical for this function. nih.govnih.govelifesciences.org However, in S. cerevisiae, the Cdc3 protein has lost its GTPase activity, and this key arginine is absent. nih.govresearchgate.net

It is proposed that the guanidinium group from guanidine hydrochloride or its derivatives binds to the site on the Cdc3 protein where the arginine side chain is "missing". nih.govnih.gov This binding event is thought to induce a conformational change in Cdc3, promoting its homodimerization and facilitating the assembly of the non-native hexamers. nih.govnih.govelifesciences.org The planar, cationic nature of the guanidinium moiety allows it to function as a molecular mimic of the arginine side chain's guanidinium group. nih.govnih.gov The reduced efficacy of this compound compared to guanidine hydrochloride is likely due to steric hindrance from the ethyl group, which may slightly alter the binding affinity or the resulting conformational change in the Cdc3 protein. biorxiv.org

Biological Activities and Receptor Interactions of Guanidine Compounds

Guanidine and its derivatives exhibit a range of biological activities, including interactions with various receptors and applications in biochemical research.

Guanidine Derivatives as Serotonin (B10506) Receptor Antagonistsnih.govnih.gov

Certain guanidine derivatives have been identified as potent antagonists of serotonin (5-HT) receptors. nih.govnih.gov For instance, a series of novel carbonyl guanidine derivatives have been synthesized and shown to act as dual antagonists for the 5-HT2B and 5-HT7 receptor subtypes. nih.govnih.gov These receptors are implicated in various physiological processes, and their antagonists are of interest for therapeutic applications, such as the treatment of migraine. nih.govnih.govjst.go.jp

One notable compound, N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine, demonstrated high affinity for both human 5-HT2B and 5-HT7 receptors. nih.gov The development of optically pure enantiomers of related compounds has led to candidates for clinical trials. nih.gov The antagonism of these receptors by guanidine derivatives highlights the versatility of the guanidinium group in molecular recognition and its potential for the design of targeted therapeutics. nih.govnih.gov

Table 1: Binding Affinities of Carbonyl Guanidine Derivatives for Serotonin Receptors

| Compound | 5-HT2B Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) |

|---|---|---|

| N-(diaminomethylene)-4',5'-dihydro-3'H-spiro[fluorene-9,2'-furan]-2-carboxamide | 5.1 nih.gov | 1.7 nih.gov |

| N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine | 1.8 nih.gov | 17.6 nih.gov |

Data sourced from scientific literature. This table is for informational purposes only and is not a comprehensive list of all guanidine-based serotonin receptor antagonists.

Applications in Proteomics Researchresearchgate.netmdpi.comnih.gov

Guanidine hydrochloride is a widely used chaotropic agent in the field of proteomics. researchgate.netmdpi.comnih.gov Its strong denaturing properties make it highly effective for the extraction and solubilization of proteins from complex biological samples, including tissues and whole organisms. researchgate.netmdpi.comnih.gov In "shotgun" proteomics, where the goal is to identify a large number of proteins in a sample, efficient protein digestion is critical. researchgate.net

Guanidine hydrochloride has been shown to facilitate rapid and efficient protein digestion by enzymes like trypsin and Lys-C. researchgate.net Its use can significantly reduce the time required for sample preparation compared to traditional methods. researchgate.net Furthermore, guanidine-hydrochloride-based methods have been found to yield a higher number and more consistent identification of peptides in some applications, such as the analysis of proteins from medicinal cannabis buds. mdpi.com The chemical stability of guanidine hydrochloride, especially compared to urea (B33335) which can cause unwanted chemical modifications of proteins, makes it a preferred reagent in many proteomics workflows. researchgate.netmdpi.com

Table 2: Comparison of Protein Extraction Methods for Proteomics

| Extraction Method | Key Reagent | Advantages | Common Applications |

|---|---|---|---|

| Guanidine-HCl based | Guanidine hydrochloride | High protein yield, efficient digestion, chemical stability researchgate.netmdpi.com | Shotgun proteomics, analysis of complex tissues researchgate.netmdpi.comnih.gov |

| Urea based | Urea | Effective solubilization | Proteomics sample preparation researchgate.netmdpi.com |

This table provides a general comparison and is not exhaustive. The optimal method may vary depending on the specific sample and experimental goals.

Investigation of N-Ethylguanidine in Acetylcholine-activated Ionic Channels

N-ethylguanidine has been a subject of investigation for its effects on acetylcholine-activated ionic channels, particularly in neuromuscular junctions. Studies on frog sartorius muscle and internally perfused chick myoballs have provided specific insights into its mechanism of action. nih.govsemanticscholar.org

Research demonstrates that N-ethylguanidine selectively blocks the inward flow of current through these channels without affecting the outward current. semanticscholar.org This suggests a mechanism that is dependent on the direction of ion flow rather than solely on the membrane's electrical potential. semanticscholar.org The blocking action is enhanced by repetitive stimulation, indicating that the compound likely interacts with the channel when it is in its open state. semanticscholar.org

When applied externally to chick myoballs, 5 mM of N-ethylguanidine was found to block acetylcholine-induced currents by 83%. nih.gov However, its potency is significantly reduced when applied from the cell's interior. nih.gov Internal application of 10 mM N-ethylguanidine resulted in only a 20-30% reduction of the current, and this inhibition was not dependent on voltage. nih.gov This suggests that the internal and external mouths of the acetylcholine-activated channel have different selectivities for drug binding. nih.gov

Research Findings on N-Ethylguanidine and Acetylcholine-Activated Channels| Experimental Model | Key Findings | Reference |

|---|---|---|

| Frog Muscle Endplate |

| semanticscholar.org |

| Chick Myoballs |

| nih.govnih.gov |

Antibacterial Activity and Mechanism of Action of Guanidinium Drugs

Guanidinium-containing compounds represent a class of molecules with significant antibacterial properties. researchgate.net Their polycationic nature allows them to interact with the negatively charged surfaces of bacterial and fungal cells through electrostatic attraction, leading to membrane disruption and cell death. amegroups.cnmagtech.com.cn This non-specific mode of action is advantageous as it is less likely to induce drug resistance compared to drugs with highly specific targets. amegroups.cn

The antibacterial mechanism of guanidinium compounds is often multifaceted. d-nb.info At higher concentrations, they can directly target the bacterial cell membrane, causing depolarization and disrupting its integrity. nih.govmdpi.comacs.org

However, more recent and in-depth studies have revealed a more specific and unconventional target. Affinity-based protein profiling has identified the essential signal peptidase IB (SpsB) as a key protein target for some guanidinium-based antibiotics. nih.govd-nb.infoacs.org SpsB is an enzyme crucial for the secretion of bacterial proteins. nih.govacs.org These antibiotics bind to an allosteric pocket on SpsB, which enhances its enzymatic activity. nih.gov This activation, rather than inhibition, leads to a dysregulation of protein secretion that is ultimately lethal to the cell. d-nb.inforesearchgate.net The guanidinium motif is often essential not just for cell uptake but for the crucial binding to the target protein. nih.govacs.org

The activation of SpsB by guanidinium compounds triggers a cascade of detrimental downstream effects. d-nb.info The resulting dysregulation of protein secretion leads to an observable accumulation of cytoplasmic proteins. d-nb.info

Furthermore, SpsB is responsible for processing proteins essential for cell wall maintenance, including autolysins. nih.govacs.org The hyper-activation of SpsB leads to an upregulation of these autolysins, which are enzymes that break down peptidoglycan in the cell wall. d-nb.info This results in significant cell wall stress and uncontrolled remodeling, compromising the structural integrity of the bacterium and contributing to cell death. d-nb.info

Antibacterial Mechanisms of Guanidinium Compounds| Mechanism | Description | Reference |

|---|---|---|

| Membrane Disruption | Direct interaction with the negatively charged bacterial membrane causes depolarization and loss of integrity. | nih.govmdpi.com |

| Signal Peptidase (SpsB) Activation | Binds to an allosteric site on SpsB, leading to enzyme hyper-activation. | nih.govd-nb.infoacs.org |

| Protein Secretion Dysregulation | SpsB activation disrupts the normal process of protein secretion, causing protein accumulation. | d-nb.inforesearchgate.net |

| Cell Wall Stress | Upregulation of autolysins due to SpsB activation leads to degradation of the peptidoglycan layer. | d-nb.info |

Electrochemical and Kinetic Studies of Guanidine Compounds

The unique electronic properties of the guanidine functional group also make it a subject of interest in electrochemical studies.

Electrochemical Reduction Behavior (e.g., Guanethidine)

The electrochemical behavior of guanidine-containing compounds has been analyzed using techniques like cyclic voltammetry (CV). researchgate.net Studies on various guanidino compounds at mercury drop electrodes show that they can act as electrocatalysts. researchgate.net The general mechanism involves the protonation of the compound, which is then adsorbed onto the electrode surface. researchgate.net This adsorbed, protonated form subsequently undergoes an irreversible reduction, which regenerates the initial compound and produces hydrogen. researchgate.net

For some guanidino-functionalized aromatics, the electrochemical potential is dependent on the pH of the solution. nih.govacs.org This relationship can be mapped using Pourbaix diagrams, which plot the observed electrochemical potential against pH. nih.govacs.org These studies show that the reduction potential can shift as the pH changes, reflecting the different protonation states of the molecule. nih.govacs.org

Kinetic Parameter Evaluation (e.g., Diffusion Coefficient, Heterogeneous Forward Rate Constant)

Electrochemical methods are also employed to evaluate key kinetic parameters that describe the behavior of guanidine compounds at an electrode-solution interface. While specific values for this compound are not detailed in the reviewed literature, the principles of their determination are well-established for this class of compounds.

Kinetic studies can determine inhibitory constants, such as the competitive (Ki) and non-competitive (K'i) inhibitory constants, which describe how a compound affects enzyme-substrate affinity and reaction velocity. tandfonline.com In voltammetric analysis, kinetic information is derived from how the peak current responds to changes in experimental parameters, such as the scan rate or frequency. researchgate.net For instance, the relationship between the peak current (Ip) and the scan rate is used to distinguish between diffusion-controlled and adsorption-controlled processes. The analysis of these relationships allows for the calculation of kinetic parameters like the diffusion coefficient and heterogeneous forward rate constants, which quantify the rate of electron transfer at the electrode surface.

Electrochemical and Kinetic Parameters for Guanidine Compounds| Parameter Type | Examples | Method of Investigation |

|---|---|---|

| Thermodynamic |

| Cyclic Voltammetry (CV), Pourbaix Diagrams |

| Kinetic |

| Scan Rate-Dependent Voltammetry, Enzyme Kinetic Assays |

Advanced Analytical and Spectroscopic Characterization in N Ethylguanidine Hydrochloride Research

Spectroscopic Methods for Characterization and Quantification

Spectroscopy is a cornerstone in the study of N-ethylguanidine hydrochloride, providing non-destructive and highly detailed information regarding its structure and concentration.

NMR Spectroscopy (¹H and ¹⁵N NMR Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR provide unique insights into the molecule's atomic environment.

¹⁵N NMR spectroscopy offers a more direct probe of the guanidinium (B1211019) core. However, ¹⁵N has a low natural abundance (0.37%), often necessitating isotopic enrichment or specialized techniques for detection. huji.ac.il The chemical shifts of the nitrogen atoms in the guanidinium group are highly sensitive to their hybridization, protonation state, and environment. nih.govacs.org Studies on analogous compounds like N'-cyano-N-ethylguanidine show distinct signals for the different nitrogen environments (e.g., -NH-, =N-, -NH₂). psu.edu In this compound, the three nitrogen atoms would have distinct chemical shifts, which are also influenced by solvent polarity and hydrogen bonding. nih.govacs.org Challenges in ¹⁵N NMR of guanidinium groups include the rapid chemical exchange of protons and the restricted rotation around the C-N bonds, which can lead to significant line broadening. nih.govresearchgate.net

| Nucleus | Group | Predicted Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| ¹H | -CH₃ (Methyl) | ~1.2 (triplet) | Coupling to adjacent -CH₂ |

| ¹H | -CH₂ (Methylene) | ~3.2 (quartet) | Proximity to electronegative nitrogen; coupling to -CH₃ |

| ¹H | -NH / -NH₂ (Guanidinium) | Variable (broad) | pH, solvent exchange, temperature, hydrogen bonding |

| ¹⁵N | Guanidinium Nitrogens | ~50 - 80 | Protonation state, solvent polarity, hydrogen bonding nih.govacs.org |

Two-Dimensional Infrared (2D-IR) Spectroscopy for Protein-Denaturant Interactions

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for investigating the molecular mechanism of protein denaturation by chaotropic agents like guanidinium salts. nih.gov This method provides information on protein secondary structure with high sensitivity and resolution by observing the amide I' band of the protein backbone. nih.govacs.org

A significant challenge in studying protein-guanidinium interactions with IR spectroscopy is the strong absorption of the guanidinium cation itself, which overlaps with the protein's amide I' signal. nih.govacs.org To circumvent this, research is often conducted using isotopically labeled guanidinium hydrochloride (Gdm-¹³C¹⁵N₃·Cl). The heavier isotopes shift the absorption frequency of the denaturant, creating a clear spectral window to observe the protein's response. nih.govacs.org

Studies using this approach have revealed detailed insights into the denaturation process. For instance, 2D-IR has shown that the guanidinium cation is significantly more effective at disrupting β-sheet structures than α-helices. acs.orgnih.gov Upon denaturation of a β-sheet-rich protein, a complete loss of the β-sheet structure is observed, whereas α-helical proteins tend to retain a larger fraction of their secondary structure. acs.orgacs.org These findings suggest that this compound, acting as a denaturant, would similarly interact directly with protein side chains and disrupt secondary structures, with a probable preference for destabilizing β-sheets. acs.orgnih.gov

| Protein Secondary Structure | Observed Effect of Guanidinium (Gdm⁺) | Reference |

|---|---|---|

| α-Helix | Largely maintained; less susceptible to Gdm⁺ disruption. | acs.orgnih.gov |

| β-Sheet | Efficiently disrupted; shows complete loss of structure upon denaturation. | acs.orgnih.govacs.org |

| Random Coil | Increase in random coil population is observed as native structures are lost. | nih.gov |

UV-Vis Spectrophotometry for Guanidine (B92328) Compound Analysis

UV-Vis spectrophotometry can be used for the quantitative analysis of guanidine compounds, although the approach depends on the specific derivative. Unsubstituted guanidinium hydrochloride has a primary absorption maximum in the far UV range (around 190 nm), which can be difficult to measure accurately due to potential interference from other components. researchgate.net

Direct spectrophotometric measurement is more feasible when a chromophoric group is introduced into the molecule. For example, the introduction of a methacryloyl group into a guanidinium cation shifts the absorption band to 210 nm, enabling more straightforward quantification. researchgate.net Other guanidinium compounds, such as those used in nucleic acid purification, are known to absorb strongly around 230 nm. technologynetworks.com

For non-absorbing guanidine derivatives like this compound, indirect methods are highly effective. These methods involve reacting the guanidine compound with a specific reagent to produce a colored product that can be measured in the visible range. One common approach is ion-pair formation with an acid-dye, such as bromocresol purple, which forms a yellow complex with guanidino groups that can be extracted and measured at approximately 415 nm. nih.gov Another method involves derivatization with reagents like sodium nitroprusside in an alkaline medium, which can produce an orange-cherry colored complex, sometimes enhanced by UV exposure. google.com These derivatization techniques offer higher specificity and sensitivity for quantifying guanidine compounds in various samples. nih.govarpnjournals.org

Structural Analysis Techniques

Beyond spectroscopy, techniques that provide direct structural information and insights into macromolecular behavior are critical in this compound research.

X-ray Crystallography of Guanidine Derivatives

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, extensive studies on other guanidinium derivatives offer a clear picture of its expected structural features.

The guanidinium cation, [C(NH₂)₃]⁺, is characterized by a planar trigonal core (CN₃) with D₃h symmetry. The C-N bond lengths are intermediate between those of a single and double bond, indicating significant resonance delocalization of the positive charge across the three nitrogen atoms. beilstein-journals.org This planar, charge-delocalized structure allows the cation to act as an excellent hydrogen bond donor, readily forming multiple hydrogen bonds with counter-anions and solvent molecules, which dictates the crystal packing. beilstein-journals.orgresearchgate.net In the structure of this compound, the addition of the ethyl group would break the ideal D₃h symmetry. This substituent would influence the crystal packing through steric effects and potential van der Waals interactions, while the fundamental planar geometry and hydrogen-bonding capabilities of the guanidinium headgroup would be retained.

| Parameter | Value | Significance |

|---|---|---|

| C-N Bond Lengths | 1.330 - 1.333 Å | Indicates partial double-bond character and charge delocalization. beilstein-journals.org |

| N-C-N Bond Angles | 119.0 - 120.7° | Confirms the trigonal planar geometry of the CN₃ core. beilstein-journals.org |

| Hydrogen Bonding | Extensive | Drives the formation of supramolecular networks in the crystal lattice. beilstein-journals.orgresearchgate.net |

Analytical Ultracentrifugation (AUC) for Quaternary Protein Structure and Stability

Analytical Ultracentrifugation (AUC) is a first-principles method used to study the size, shape, and association state of macromolecules in solution. It is particularly valuable for investigating the effects of denaturants like this compound on the quaternary structure and stability of proteins. psu.edu

In a sedimentation velocity (SV-AUC) experiment, a protein solution is subjected to a high centrifugal field, and the rate at which the protein sediments is monitored over time. This sedimentation rate, expressed as a sedimentation coefficient (S value), is related to the protein's mass and shape. By performing AUC experiments at increasing concentrations of this compound, one can directly observe the denaturant's effect on protein structure.

For example, a large, multi-subunit protein complex will have a high S value in its native state. As the concentration of the guanidinium-based denaturant increases, it disrupts the non-covalent interactions holding the subunits together. AUC can monitor this dissociation as a decrease in the S value, corresponding to the formation of smaller, slower-sedimenting species (e.g., dimers, monomers). psu.edunih.gov This technique has been used to document the partial unfolding and dissociation of complex proteins like monoclonal antibodies and glycinin in the presence of guanidine hydrochloride. psu.edunih.gov In some cases, AUC has also shown that guanidine hydrochloride can help restore the native monomer-dimer equilibrium for a destabilized mutant protein, highlighting its complex effects on protein stability. nih.gov

| GdnHCl Concentration (M) | Major Protein Species Observed | Interpretation |

|---|---|---|

| 0 M | 11S Protein Complex | Native, fully assembled protein. psu.edu |

| 1.5 M | 7S Intermediate | Partial dissociation of the complex. psu.edu |

| 3.0 M | 4S and 2S Subunits | Further dissociation into smaller components. psu.edu |

| > 4.0 M | 2S Subunits | Complete dissociation into unfolded subunits. psu.edu |

Electron Microscopy for Examining Protein Aggregation and Cellular Effects

Electron microscopy (EM) is a powerful technique for visualizing the high-resolution structure of macromolecular assemblies and cellular components. In research involving guanidinium derivatives like N-ethylguanidine, EM serves to directly observe the effects of these compounds on protein polymerization and cellular morphology.

One significant application has been in studying the assembly of septins, a class of proteins that form filaments and higher-order structures essential for cell division. elifesciences.org Research on budding yeast has shown that guanidine hydrochloride (GdnHCl), a related compound, can promote the assembly of septin hetero-oligomers. elifesciences.org In these studies, samples of purified septin complexes, prepared with and without GdnHCl, were analyzed by size-exclusion chromatography, and the resulting fractions were examined with an electron microscope. elifesciences.orgnih.gov The grids for EM were typically prepared by absorbing a small volume of the protein sample onto a glow-discharged carbon-coated grid, followed by negative staining with an agent like uranyl formate. elifesciences.org This allowed for the direct visualization of septin filaments, revealing that GdnHCl could promote the formation of higher-order assemblies from recombinant septin complexes. elifesciences.orgnih.gov

Furthermore, EM has been employed to observe the cellular effects of these compounds. Yeast cells cultured with GdnHCl were prepared for EM analysis through high-pressure freezing and cryo-substitution to preserve their ultrastructure. nih.gov This approach allows researchers to correlate the molecular effects on protein assembly with observable changes in cell structure and organization. nih.govnih.gov While these studies primarily focused on the parent compound, GdnHCl, N-ethylguanidine was used as a key derivative to probe the molecular details of the interaction, making these EM findings relevant to understanding its mechanism. nih.gov

| Experimental Step | Description | Purpose | Reference |

|---|---|---|---|

| Sample Preparation | Recombinant septin complexes were purified from E. coli in the presence or absence of 50 mM GdnHCl. | To obtain protein samples for assembly analysis. | nih.gov |

| Size-Exclusion Chromatography (SEC) | Complexes were analyzed by SEC in a high-salt buffer to prevent non-specific polymerization. | To separate protein complexes by size and identify fractions for EM analysis. | elifesciences.org |

| Negative Staining | Samples were absorbed onto a carbon-coated grid and stained with 2% uranyl formate. | To enhance contrast for visualization of protein particles in the electron microscope. | elifesciences.org |

| EM Data Collection | Data was collected using a Tecnai Spirit microscope. | To acquire high-resolution images of the septin particles. | elifesciences.org |

| Cellular EM | Yeast cells cultured with 3 mM GdnHCl were vitrified by high-pressure freezing and processed for cryo-substitution. | To examine the in-vivo effects of the compound on cellular ultrastructure. | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the molecular interactions that underpin the biological activity of compounds like N-ethylguanidine. These in silico methods allow for the prediction and detailed exploration of how a ligand binds to its protein target.

In Silico Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. openaccessjournals.com It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries to identify potential drug candidates and helping to elucidate binding mechanisms. openaccessjournals.com

In the context of guanidinium derivatives, in silico docking has been used to identify potential binding sites on target proteins. For example, in the study of septin assembly, researchers performed unbiased docking simulations to find the lowest-energy predicted binding sites for guanidinium (Gdm) on a homology model of the globular domain of the septin protein Cdc3. elifesciences.org This process involved creating a grid box that encompassed the entire protein and running numerous docking trials to find the most favorable binding poses. elifesciences.orgmdpi.com The simulations identified several potential sites, with the top predicted sites having binding free energies of approximately -3 kcal/mol. elifesciences.org One of these sites, located in the G interface between the Thr302 and His262 residues, was identified as the most likely candidate for mediating the compound's biological effect. elifesciences.org N-ethylguanidine was specifically modeled in this binding pocket to understand how its structure relates to the parent compound. nih.gov

| Binding Site Location | Predicted Free Energy of Binding (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Site 1 (G interface) | -3.0 | Thr302, His262 | elifesciences.org |

| Site 2 | -3.1 | Not specified | elifesciences.org |

| Site 3 | -3.0 | Not specified | elifesciences.org |

| Site 4 | -3.0 | Not specified | elifesciences.org |

Molecular Dynamics Simulations for Binding Mode Exploration

Following the identification of a potential binding pose through docking, molecular dynamics (MD) simulations are often employed to explore the stability and dynamics of the ligand-protein complex over time. mdpi.com MD simulations model the movements of atoms and molecules based on physical force fields, providing a dynamic view of the interaction that static docking cannot capture. nih.govfrontiersin.org This method is crucial for confirming the stability of a predicted binding mode, observing conformational changes in the protein or ligand, and understanding the key forces (like hydrogen bonds and van der Waals interactions) that maintain the complex. mdpi.comnih.gov

In a typical workflow, the highest-scored pose from docking serves as the initial structure for the MD simulation. mdpi.com The complex is placed in a simulated environment, usually a box of water molecules with ions to mimic physiological conditions. mdpi.com The system is then subjected to energy minimization and equilibration steps before a production simulation is run, which can span from nanoseconds to microseconds. mdpi.comsemanticscholar.org The resulting trajectory provides detailed information about the flexibility of the ligand in the binding pocket and the stability of its interactions with surrounding amino acid residues. rsc.org For a compound like N-ethylguanidine, MD simulations starting from the docked pose in the Cdc3 protein would allow researchers to verify if the key interactions predicted by docking are maintained over time and to explore the influence of the ethyl group on the binding dynamics compared to the unsubstituted guanidinium. elifesciences.org

| Step | Description | Purpose | Reference |

|---|---|---|---|

| System Setup | The protein-ligand complex from docking is placed in a simulation box filled with explicit solvent (e.g., water) and counter-ions are added to neutralize the system. | To create a realistic, solvated environment for the simulation. | mdpi.com |

| Energy Minimization | The system's energy is minimized using algorithms like steepest descent to remove steric clashes or unfavorable geometries. | To relax the system and reach a low-energy starting conformation. | mdpi.com |

| Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted (NVT and NPT ensembles). The protein backbone may be restrained initially. | To allow the solvent and ions to equilibrate around the protein-ligand complex before data collection. | mdpi.com |

| Production MD | The simulation is run for an extended period (nanoseconds to microseconds) without restraints, and the coordinates of the system are saved at regular intervals. | To generate a trajectory of the complex's dynamic behavior for analysis. | semanticscholar.org |

| Analysis | The trajectory is analyzed to calculate properties like RMSD, RMSF, hydrogen bonds, and binding free energies. | To assess the stability of the complex and characterize the binding mode. | rsc.org |

Theoretical Analysis of Spectroscopic Data

The interpretation of experimental spectroscopic data can be significantly enhanced through theoretical analysis and computational modeling. theses.fr This approach involves using quantum chemical calculations or other theoretical methods to predict spectroscopic properties, which are then compared with experimental results to provide a more detailed understanding of molecular structure, bonding, and reactivity.

A study using pulse radiolysis investigated the reactions of hydroxyl radicals (•OH) with several guanidine derivatives, including 1-ethylguanidine. researchgate.net Pulse radiolysis generates transient radical species whose absorption spectra can be measured over very short timescales. researchgate.net The theoretical analysis of these spectra is crucial for identifying the exact nature of the intermediates formed. researchgate.net In the case of 1-ethylguanidine, the reaction with •OH was found to generate reducing carbon-centered radicals over a pH range of 7–13. researchgate.net This observation was theoretically interpreted to suggest that the primarily formed nitrogen-centered radicals are rapidly converted into more stable carbon-centered radicals through a hydrogen atom shift. researchgate.net This analysis provides fundamental insight into the radical chemistry of N-ethylguanidine, which is essential for understanding its behavior in oxidative environments.

| Experimental Method | Reactant | Observation | Theoretical Interpretation | Reference |

|---|---|---|---|---|

| Pulse Radiolysis | 1-Ethylguanidine + •OH | Transient absorption spectra characteristic of reducing radicals observed at pH 7-13. | Formation of carbon-centered radicals. | researchgate.net |

| Theoretical Analysis | N/A | N/A | The initially formed nitrogen-centered radical likely undergoes an intramolecular hydrogen atom shift to form a more stable carbon-centered radical. | researchgate.net |

Future Directions and Emerging Research Areas for N Ethylguanidine Hydrochloride

N-Ethylguanidine hydrochloride, a simple derivative of the highly basic and biologically prevalent guanidine (B92328) molecule, is positioned at the forefront of several emerging research trajectories. While historically used in more fundamental chemical studies, its unique structural and electronic properties suggest significant potential in advanced applications ranging from medicine to material science. Future research is poised to leverage the foundational chemistry of the guanidinium (B1211019) group, modified by the presence of the ethyl substituent, to unlock new functionalities and applications.

Q & A

Q. What are the recommended methods for synthesizing N-ethylguanidine hydrochloride and confirming its structural integrity?

Methodological Answer: this compound (CAS 19341-54-9) can be synthesized via alkylation of guanidine with ethyl bromide or ethyl chloride in aqueous HCl. Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to verify ethyl group integration (δ ~1.2 ppm for CH, δ ~3.4 ppm for CH) and guanidine backbone signals .

- Mass Spectrometry (MS): Confirm molecular ion peaks (expected m/z for CHN·HCl: 135.05) and fragmentation patterns .

- Elemental Analysis: Validate C, H, N, and Cl percentages (e.g., C: 26.7%, H: 6.3%, N: 30.9%, Cl: 25.1%) .

Q. How can researchers assess the purity of this compound?

Methodological Answer: Purity assessment should combine:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5). Monitor UV absorbance at 210 nm. Retention times and peak symmetry indicate purity .

- Melting Point Analysis: Compare observed melting points (literature value required) to detect impurities .

- Karl Fischer Titration: Quantify water content (<1% w/w recommended for anhydrous forms) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: While specific safety data for this compound is limited, extrapolate from guanidine hydrochloride (GHS Category 2 acute toxicity):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for powder handling .

- Spill Management: Neutralize with dilute acetic acid, absorb with inert materials, and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interactions with biomolecules?

Methodological Answer: To investigate interactions (e.g., with proteins or DNA):

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics by titrating N-ethylguanidine into biomolecule solutions. Analyze ΔH, ΔS, and binding constants .

- Circular Dichroism (CD): Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) at varying compound concentrations .

- Surface Plasmon Resonance (SPR): Immobilize target biomolecules on sensor chips and quantify real-time binding kinetics .

Q. What strategies can resolve contradictions in reported biological activities of N-ethylguanidine derivatives?

Methodological Answer: Address discrepancies by:

- Dose-Response Analysis: Test a wide concentration range (e.g., 1 nM–10 mM) to identify non-linear effects .

- Control Experiments: Include guanidine hydrochloride and ethylamine controls to isolate N-ethylguanidine-specific effects .

- Meta-Analysis: Compare studies for variables like pH, temperature, and solvent composition (e.g., DMSO vs. aqueous buffers) .

Q. How can the stability of this compound be evaluated under experimental conditions?

Methodological Answer: Assess stability via:

- Accelerated Degradation Studies: Incubate at 40°C/75% RH for 4 weeks. Analyze degradation products using LC-MS .

- pH Stability Profiling: Test solubility and integrity in buffers (pH 2–12). Use UV-Vis spectroscopy to detect absorbance shifts .

- Light Exposure Tests: Expose to UV (254 nm) and visible light; monitor photodegradation via TLC or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.